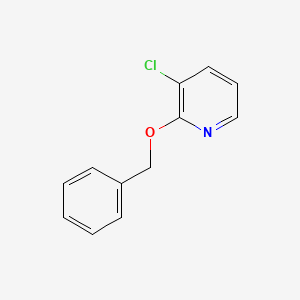

2-(Benzyloxy)-3-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-3-chloropyridine is an organic compound that belongs to the class of pyridines. It is characterized by a benzyloxy group attached to the second position and a chlorine atom attached to the third position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)-3-chloropyridine can be synthesized through the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base. One common method involves heating a mixture of benzyl alcohol, 2-chloropyridine, and solid potassium hydroxide at reflux in toluene for one hour. This method yields 2-benzyloxypyridine in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-3-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Benzyloxy)-3-chloropyridine is being investigated for its potential biological activities, particularly in drug discovery. Compounds with similar structures have shown promise as:

- Antimicrobial Agents: Exhibiting activity against various pathogens.

- Anticancer Agents: Preliminary studies indicate potential efficacy in inhibiting tumor growth.

Recent studies have highlighted the compound's ability to inhibit human monoamine oxidases (hMAOs), particularly the hMAO-B isoform, which is linked to neurodegenerative diseases like Parkinson's disease. For instance, derivatives of benzyloxy compounds displayed strong inhibitory actions with IC50 values as low as 0.067 μM .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows for:

- Formation of Benzyl Ethers: It can be utilized in the synthesis of benzyl ethers from alcohols.

- Development of Specialty Chemicals: The compound is valuable in creating agrochemicals and other specialty chemicals due to its functional group compatibility.

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its properties make it suitable for developing pesticides and herbicides that are effective against a range of agricultural pests.

Specialty Chemicals

In the industrial sector, this compound is employed in producing specialty chemicals used in various applications, including:

- Dyes and Pigments: Its reactivity allows it to participate in complex chemical processes necessary for dye synthesis.

- Pharmaceuticals: It acts as a building block for designing new therapeutic agents with specific biological activities.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound derivatives against different bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for further development as antimicrobial agents.

Case Study 2: Inhibition of hMAO-B

Research focused on the hMAO-B inhibitory activity of benzyloxy-substituted chalcones demonstrated that compounds structurally related to this compound showed high selectivity and potency as reversible inhibitors. This highlights the compound's potential role in treating neurodegenerative disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antimicrobial and anticancer properties; inhibitors of hMAO-B |

| Organic Synthesis | Intermediate for complex organic molecules; formation of benzyl ethers |

| Agrochemicals | Development of effective pesticides and herbicides |

| Specialty Chemicals | Production of dyes, pigments, and pharmaceuticals |

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzyloxypyridine: Similar structure but lacks the chlorine atom.

3-Chloropyridine: Similar structure but lacks the benzyloxy group.

2-(Benzyloxy)-1-methylpyridinium triflate: A derivative used in benzylation reactions.

Uniqueness

2-(Benzyloxy)-3-chloropyridine is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

2-(Benzyloxy)-3-chloropyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C11H10ClN

- Molecular Weight : 205.66 g/mol

- CAS Number : 177743-07-6

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, particularly those involved in neurotransmission and metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activities, influencing cellular signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Neuroprotective Effects : It has shown potential neuroprotective effects, possibly through the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Some studies have indicated that it may possess anticancer activity, potentially through the induction of apoptosis in cancer cells.

In Vitro Studies

A study conducted by the Royal Society of Chemistry evaluated the kinetics of this compound in various reactions. This study highlighted its efficiency in nucleophilic aromatic substitution reactions, which are essential for synthesizing more complex molecules .

Enzyme Inhibition Studies

Research published in the Australian Journal of Chemistry explored the rearrangement and benzylation reactions involving pyridine derivatives, including this compound. The findings suggested that microwave-assisted synthesis could enhance reaction rates, indicating a potential for optimizing production methods for this compound .

Anticancer Activity

In a pharmacological study focusing on cholinesterase inhibitors, compounds similar to this compound were analyzed for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that modifications to the pyridine structure could significantly influence bioactivity, suggesting that this compound might exhibit similar inhibitory effects .

Data Table: Comparative Biological Activities

Propriétés

IUPAC Name |

3-chloro-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCDGBHJFZNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.